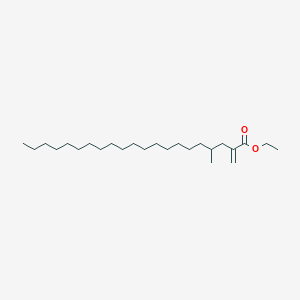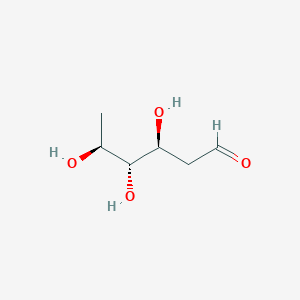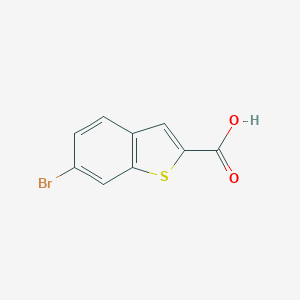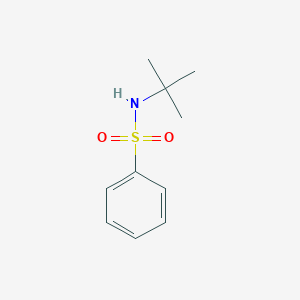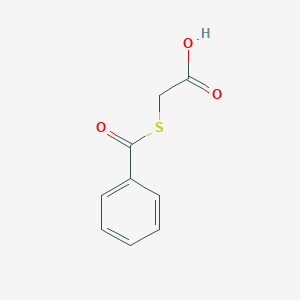
1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene is a chemical compound that has been widely researched for its potential use in various scientific applications. It is commonly known as MES, and its chemical formula is C15H16O2S.
作用機序
The mechanism of action of MES is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been found to be a useful reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
MES has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it a potentially useful reagent in various scientific applications.
実験室実験の利点と制限
One of the main advantages of MES is its high yield synthesis method, which makes it a cost-effective reagent for use in various scientific experiments. Additionally, its non-toxic and non-carcinogenic properties make it a safe reagent to use in the laboratory. However, its limited solubility in water can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on MES. One potential area of research is the development of new synthetic methods for the production of MES. Additionally, further research could be conducted to investigate its potential use as a fluorescent probe for the detection of other biomolecules. Finally, more studies could be conducted to determine its potential use in the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene, or MES, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high yield synthesis method, non-toxic and non-carcinogenic properties, and potential use in the synthesis of various organic compounds make it a promising reagent for use in the laboratory. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of MES involves the reaction of 1-methyl-4-bromo-benzene with 3-phenylprop-2-en-1-ol in the presence of a base. The resulting product is then treated with a sulfonyl chloride to obtain MES in high yield.
科学的研究の応用
MES has been extensively studied for its potential use in various scientific research applications. It has been found to be a useful reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids.
特性
CAS番号 |
16215-11-5 |
|---|---|
分子式 |
C16H16O2S |
分子量 |
272.4 g/mol |
IUPAC名 |
1-methyl-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene |
InChI |
InChI=1S/C16H16O2S/c1-14-9-11-16(12-10-14)19(17,18)13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
InChIキー |
YQJJXNLVPNKFCQ-VMPITWQZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=CC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



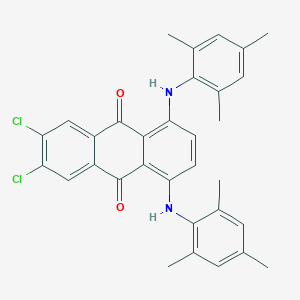


![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
